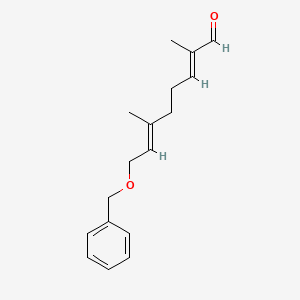
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its unique structure, which includes a heptanoate ester at the 17th position. It is primarily used in hormone replacement therapy and various scientific research applications due to its estrogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate typically involves the esterification of 17α-estradiol with heptanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where the heptanoate moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of 17-keto derivatives or carboxylic acids.
Reduction: Regeneration of the hydroxyl groups.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Employed in hormone replacement therapy to alleviate symptoms of menopause and other hormonal imbalances.
Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation can influence various physiological processes, including cell growth, differentiation, and metabolism. The primary molecular targets include ERα and ERβ, which are distributed in different tissues and mediate distinct biological effects.
Comparison with Similar Compounds
17α-Estradiol: A naturally occurring estrogen with similar structure but without the heptanoate ester.
17β-Estradiol: The most potent natural estrogen, differing in the stereochemistry at the 17th position.
Estrone: A less potent estrogen with a ketone group at the 17th position instead of a hydroxyl group.
Uniqueness: 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate is unique due to its esterified form, which can influence its pharmacokinetics and bioavailability. The heptanoate ester increases the compound’s lipophilicity, potentially enhancing its absorption and duration of action compared to its non-esterified counterparts.
Properties
CAS No. |
10093-54-6 |
|---|---|
Molecular Formula |
C₂₅H₃₆O₃ |
Molecular Weight |
384.55 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


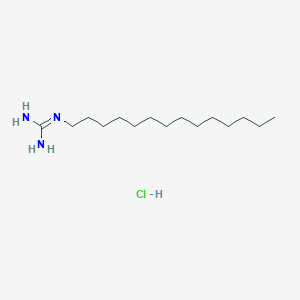
![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
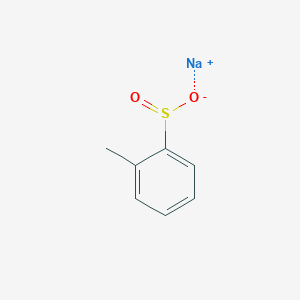
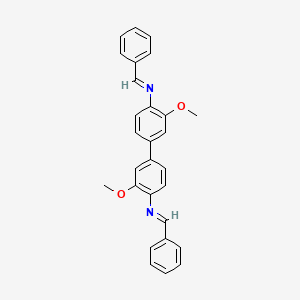
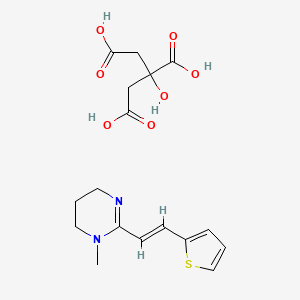
![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)
